3-Azabicyclo[3.2.1]octane-8-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octane-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-3-8-6-1-2-7(8)5-10-4-6/h6-8,10H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPPILBMDPTIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Azabicyclo 3.2.1 Octane 8 Carbonitrile and Its Congeners
Strategies for Constructing the 3-Azabicyclo[3.2.1]octane Core
The construction of the bridged bicyclic system is the foundational challenge in synthesizing derivatives of 3-azabicyclo[3.2.1]octane. Chemists have developed a range of strategies, including cyclization reactions, multicomponent approaches, and molecular rearrangements, to efficiently assemble this scaffold.
Cyclization Reactions in Azabicyclo[3.2.1]octane Synthesis
Intramolecular cyclization is a cornerstone of synthesizing bicyclic structures. For the azabicyclo[3.2.1]octane system, these reactions often involve forming one of the rings onto a pre-existing cyclic structure.
Palladium-Catalyzed Cyclization: Palladium catalysis has been effectively used to construct the 2-azabicyclo[3.2.1]octane core through intramolecular reactions. Current time information in Islamabad, PK. For instance, the intramolecular cyclization of specific hydrazine (B178648) derivatives catalyzed by palladium can yield the corresponding azabicyclo[3.2.1]octan-3-one. Current time information in Islamabad, PK.
Cascade and Domino Reactions: Modern synthetic chemistry often employs cascade (or domino) reactions, where multiple bond-forming events occur in a single pot. A cascade reaction involving oxidation and cyclization of β-keto allylamines has been developed to produce 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives, showcasing a powerful method for building related bridged systems under mild conditions. nih.govacs.org Similarly, intramolecular cascade cyclizations have been reported for the synthesis of diaza-oxabicyclo[3.2.1]octanes under transition-metal-free conditions. researchgate.net
One-Pot Aminocyclization: An efficient, one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia, catalyzed by a mixed metal system (Pt/NiCuAlOx), has been shown to produce 8-oxa-3-azabicyclo[3.2.1]octane. enaminestore.com This method demonstrates the selective transformation of a bio-based starting material into a valuable bicyclic building block. enaminestore.comrsc.org
Cycloaddition Reactions: [5+2] cycloaddition reactions represent another powerful tool. The reaction between 3-oxidopyridinium dipoles and alkenes or alkynes can rapidly generate the complex azabicyclo[3.2.1]octane skeleton. enaminestore.com
Reductive Amination: The 3-azabicyclo[3.2.1]octane skeleton can also be formed via oxidative cleavage of norbornene-based β-amino ester intermediates, which generates a dialdehyde (B1249045) that subsequently undergoes reductive amination to close the heterocyclic ring. researchgate.net
Multicomponent Reactions for Bridged Azacycle Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govresearchgate.net These reactions are powerful tools for creating diverse libraries of compounds, including bridged heterocyclic systems. nih.govnih.gov
A catalytic strategy that generates substituted π-allyl palladium dipoles from neutral η³-propargyl palladium complexes enables the enantioselective construction of aza-bicyclo[3.2.1]octane frameworks through cascade cyclizations. nih.gov This process, which brings together multiple components in a controlled manner, highlights the efficiency of MCR-like strategies in synthesizing complex bridged azacycles with high stereochemical control. nih.gov While classical MCRs like the Ugi or Passerini reactions are broadly used for heterocycle synthesis, their specific application to form the 3-azabicyclo[3.2.1]octane core is part of ongoing synthetic exploration. nih.govresearchgate.net
Rearrangement Pathways to the Azabicyclo[3.2.1]octane Scaffold
Molecular rearrangements offer elegant pathways to complex cyclic systems by transforming a more easily accessible scaffold into a more complex one.
Ring Expansion Reactions: The 2-azabicyclo[3.2.1]octane core can be accessed through ring-enlargement reactions, such as the Beckmann rearrangement. Current time information in Islamabad, PK. Another notable example is the reaction of substituted norbornadienes with toluenesulfonyl azide (B81097), which proceeds through cycloaddition followed by a series of rearrangements to yield a substituted 2-azabicyclo[3.2.1]octadiene, a direct precursor to the saturated scaffold. nih.gov
Rearrangement of Aminyl Radicals: Researchers have reported the regioselective rearrangement of aminyl radicals derived from 7-azabicyclo[2.2.1]heptane (azanorbornane) systems. google.comgoogle.com Under radical conditions, these species can undergo a ring expansion involving C-C bond cleavage, leading to the formation of the 2,8-diazabicyclo[3.2.1]oct-2-ene skeleton. google.comgoogle.com This strategy demonstrates how a [2.2.1] bicyclic system can be effectively rearranged into the desired [3.2.1] framework.
Introduction of the 8-Carbonitrile Functionality
Once the 3-azabicyclo[3.2.1]octane core is established, the next critical step is the introduction of the carbonitrile group at the C-8 bridgehead position. This functionalization is challenging due to the steric hindrance and unique reactivity of the bridgehead carbon.
Direct Cyanation Approaches
Direct cyanation involves the replacement of a C-H bond with a C-CN bond in a single step. While highly efficient, applying this to a saturated, unactivated bridgehead carbon is difficult.
General methods for direct cyanation often rely on specific substrates or activating features not inherently present in the 3-azabicyclo[3.2.1]octane scaffold. For example, direct electrochemical α-cyanation has been successfully applied to N-protected cyclic amines, but this method functionalizes the carbon adjacent to the nitrogen atom (the α-position), not the bridgehead. rsc.org Other modern methods, such as the direct cyanation of alkynes, are also well-established but not directly applicable to the saturated C-8 position. nih.govrsc.org While these advanced techniques exist, their successful application for the direct cyanation of the C-8 bridgehead of 3-azabicyclo[3.2.1]octane is not widely documented and remains a significant synthetic challenge.
Nitrile Precursor Transformations on the Azabicyclic System
A more common and reliable strategy for installing a nitrile group at a challenging position is through the transformation of a pre-existing functional group. The nitrile group is a versatile functional group that can be formed from various precursors. researchgate.netresearchgate.net
A logical and feasible pathway to 3-azabicyclo[3.2.1]octane-8-carbonitrile involves the synthesis of a precursor molecule, such as 3-azabicyclo[3.2.1]octane-8-carboxylic acid. enaminestore.comenaminestore.com This carboxylic acid can then be converted to the target nitrile. A standard and widely used laboratory method for this transformation involves two steps:
Amide Formation: The carboxylic acid is first converted into a primary amide (-CONH₂).
Dehydration: The primary amide is then dehydrated to yield the nitrile (-CN). This dehydration is typically accomplished using strong dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org
This precursor-based approach circumvents the difficulties of direct C-H functionalization at the bridgehead position by relying on more predictable and well-established functional group interconversions.
Stereoselective Synthesis of this compound Isomers
The biological activity of molecules containing the 3-azabicyclo[3.2.1]octane core is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to access specific isomers of this compound is of paramount importance. These methods can be broadly categorized into diastereoselective and enantioselective strategies, which allow for precise control over the relative and absolute configuration of the stereocenters within the bicyclic system.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers created in a single reaction. For the 3-azabicyclo[3.2.1]octane system, this primarily involves controlling the orientation of the nitrile group at the C8 position relative to the bicyclic framework, leading to exo and endo diastereomers.
One prominent strategy involves intramolecular cycloaddition reactions. For instance, intramolecular [3+2] nitrone cycloadditions have been developed for the regio- and diastereoselective synthesis of complex bicyclo[3.2.1]octane scaffolds. rsc.org These reactions proceed from readily available starting materials under catalyst-free conditions to produce bicyclic isoxazolidines with high yields and stereocontrol. rsc.org Another powerful method is the copper-catalyzed formal [4+3] cycloaddition of 2-arylaziridines and 2-substituted cyclopentadienes, which provides an efficient route to the bridged azabicyclo[3.2.1]octane scaffold. nih.govresearchgate.net
The stereochemical outcome of these reactions is often dictated by the transition state geometry, which can be influenced by the nature of the starting materials, reagents, and reaction conditions. For example, in the synthesis of 6-azabicyclo[3.2.1]octanes via copper-catalyzed enantioselective alkene carboamination, two new stereocenters are formed with generally excellent control. scispace.com While this example pertains to a regioisomeric scaffold, the underlying principles of stereocontrol are applicable. The formation of the bicyclic core via NaIO4-mediated cleavage of dihydroxylated β-amino ester intermediates, followed by reductive amination, also presents a viable diastereoselective route. semanticscholar.orgresearchgate.net
A key step in synthesizing the 8-carbonitrile derivative itself involves the addition of a cyanide source to a corresponding ketone precursor, 3-azabicyclo[3.2.1]octan-8-one. The stereochemical outcome of this nucleophilic addition dictates the initial exo/endo ratio of the resulting cyanohydrin, which can then be further manipulated.
Table 1: Examples of Diastereoselective Reactions for Azabicyclo[3.2.1]octane Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Feature | Ref. |
|---|---|---|---|---|
| Formal [4+3] Cycloaddition | 2-Arylaziridines, 2-Substituted Cyclopentadiene | Copper Catalyst | Assembles the strained bridged scaffold diastereoselectively. | nih.govresearchgate.net |
| Intramolecular Nitrone Cycloaddition | Vinylogous carbonates, N-substituted hydroxylamines | None (catalyst-free) | High regio- and diastereoselectivity for bicyclic isoxazolidines. | rsc.org |
Enantioselective synthesis is crucial for producing single enantiomers of chiral drugs, as different enantiomers can have vastly different pharmacological effects. For 8-azabicyclo[3.2.1]octane derivatives, which form the core of tropane (B1204802) alkaloids, numerous enantioselective strategies have been explored. ehu.esrsc.org These methods often rely on asymmetric catalysis or the use of chiral auxiliaries.
A significant approach involves the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides. rsc.org The use of a dual catalytic system, comprising a rhodium(II) complex and a chiral Lewis acid, can afford optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org Similarly, copper-catalyzed enantioselective alkene carboamination reactions have been reported to create bridged 6-azabicyclo[3.2.1]octanes in good yields and excellent enantioselectivities. scispace.com
Another strategy is the desymmetrization of achiral starting materials like tropinone (B130398) derivatives. rsc.orgresearchgate.net Chiral Brønsted acids have been used to catalyze the intramolecular desymmetrization of meso-epoxides, providing an innovative route to the 8-azabicyclo[3.2.1]octane core. researchgate.net Lipase-catalyzed enantioselective ring opening of racemic intermediates is another effective method for preparing enantiopure azabicyclic compounds. semanticscholar.org
These methodologies highlight the power of modern asymmetric synthesis in accessing specific enantiomers of the 3-azabicyclo[3.2.1]octane scaffold, which is a critical step for their application in drug discovery. ehu.es
Controlling the stereochemistry at the bridgehead positions (C1 and C5) and at the substituent-bearing carbon (C8) is fundamental to the synthesis of functional 3-azabicyclo[3.2.1]octane derivatives. The stereochemical integrity of the bridgehead atoms is typically established during the cyclization reaction that forms the bicyclic core. The rigidity of the resulting framework then influences the stereochemical outcome of subsequent reactions.
For example, a process for preparing 8-azabicyclo[3.2.1]octane derivatives involves the reaction of 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane with phosphorous oxychloride. google.com This reaction leads to the formation of 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]-oct-2-ene, with a specific exo:endo ratio for the cyano group, demonstrating control over substituent stereochemistry. google.com
The synthesis of novel azabicyclic β-amino acid derivatives from norbornene precursors also showcases control over stereochemistry. The process, involving NaIO4-mediated cleavage and reductive amination, establishes the 3-azabicyclo[3.2.1]octane skeleton with defined stereocenters. semanticscholar.org Furthermore, ring expansion reactions of substituted norbornadienes provide a route to substituted 2-azabicyclo[3.2.1]octadienes, where the substitution pattern of the starting material directs the regiochemistry of the final product. nih.gov These unsaturated systems can then be reduced to the saturated 3-azabicyclo[3.2.1]octane core, preserving the established stereochemistry. nih.gov
Synthesis of Substituted this compound Derivatives
The versatility of the this compound scaffold lies in its potential for further modification. Both the bicyclic skeleton and the nitrile group can be functionalized to generate a diverse library of compounds for biological screening.
The 3-azabicyclo[3.2.1]octane core can be functionalized at various positions through a range of chemical transformations. The nitrogen atom at position 3 is a common site for modification, typically through N-alkylation or N-acylation, to modulate properties like blood-brain barrier penetration.
The carbon framework can also be elaborated. For instance, ring expansion of substituted norbornadienes with reagents like toluenesulfonyl azide yields substituted 2-azabicyclo[3.2.1]octadienes. nih.gov These dienes can undergo selective functionalization; for example, the C6–C7 double bond can be selectively reduced, followed by Suzuki coupling to introduce aryl or alkenyl groups at the C4 position. rsc.org Subsequent hydrogenation of the remaining double bond affords the fully saturated and substituted azabicyclo[3.2.1]octane. rsc.org
Another approach involves a [5+2] cycloaddition reaction using organometallic scaffolds, which allows for the regio- and stereocontrolled synthesis of functionalized azabicyclo[3.2.1]octenes. nih.gov This method can install four stereocenters in a single step with high control. nih.gov Additionally, the synthesis of 2β-acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes demonstrates how complex substituents can be introduced onto the bicyclic core to create potent inhibitors for dopamine (B1211576) and serotonin (B10506) transporters. acs.org
Table 2: Selected Functionalization Reactions on the Azabicyclo[3.2.1]octane Skeleton
| Reaction | Substrate | Reagents/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| N-Alkylation | 3-Azabicyclo[3.2.1]octane | Alkyl halide, Base | N-Substituted derivative | google.com |
| Suzuki Coupling | 2-Azabicyclo[3.2.1]octadiene | Arylboronic acid, Pd catalyst | 4-Aryl-2-azabicyclo[3.2.1]octene | rsc.org |
| [5+2] Cycloaddition | η³-Pyridinylmolybdenum complex, Alkene | Brønsted acid | Functionalized azabicyclo[3.2.1]octene | nih.gov |
The nitrile group is a highly versatile functional group that can be converted into a wide array of other functionalities, making this compound a valuable synthetic intermediate. Traditional transformations of nitriles often require harsh conditions, but modern catalytic methods have enabled these conversions under milder protocols. bohrium.com
Key modifications include:
Hydration/Hydrolysis: The nitrile can be hydrated to a primary amide or fully hydrolyzed to a carboxylic acid. These transformations are fundamental in converting the nitrile into bioisosteres or handles for further peptide-like coupling reactions.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This is a crucial transformation for introducing a basic center, which is often important for receptor binding. Catalytic hydrogenation or the use of metal hydrides are common methods.
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various carbon-based substituents.
A relevant synthetic sequence involves the dehydration of a cyanohydrin precursor. For example, 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane, formed from the corresponding ketone, can be treated with phosphorous oxychloride and pyridine (B92270) to yield the unsaturated 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene. google.com This demonstrates a reaction involving the carbon atom to which the nitrile is attached, highlighting the interplay between the nitrile and the bicyclic scaffold. Nitrile oxide cycloadditions are another class of reactions where the nitrile functionality is used to build more complex heterocyclic systems. researchgate.net
Spectroscopic Characterization of 3 Azabicyclo 3.2.1 Octane 8 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 3-Azabicyclo[3.2.1]octane-8-carbonitrile, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a detailed map of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to be complex due to the rigid, non-planar structure of the bicyclic system, which renders most protons chemically and magnetically inequivalent. The chemical shifts and coupling constants of the bicyclic protons are highly dependent on their stereochemical environment (i.e., endo vs. exo and axial vs. equatorial orientations).
The protons on the carbons adjacent to the nitrogen atom (C-2 and C-4) are expected to be deshielded and resonate in the downfield region of the aliphatic spectrum. The bridgehead protons (at C-1 and C-5) would also exhibit characteristic chemical shifts. The remaining methylene protons on the six-membered ring (at C-6 and C-7) would likely appear as complex multiplets due to geminal and vicinal couplings. The proton at C-8, adjacent to the nitrile group, would also have a distinct chemical shift influenced by the anisotropy of the cyano group.
A hypothetical ¹H NMR data table for this compound is presented below, based on known values for similar azabicyclic frameworks.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | 2.5 - 2.9 | m | - |
| H-2 | 2.8 - 3.2 | m | - |
| H-4 | 2.8 - 3.2 | m | - |
| H-5 | 2.5 - 2.9 | m | - |
| H-6 | 1.5 - 2.0 | m | - |
| H-7 | 1.5 - 2.0 | m | - |
| H-8 | 2.2 - 2.6 | m | - |
Note: This is a predicted data table based on analogous compounds. Actual chemical shifts and coupling constants may vary.
The proton-decoupled ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts of these carbons provide valuable information about their electronic environment.
The carbons bonded to the nitrogen atom (C-2 and C-4) are expected to be in the range of 45-60 ppm. The bridgehead carbons (C-1 and C-5) would likely resonate at a slightly downfield position compared to the other methylene carbons. The nitrile carbon (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm, which is a key diagnostic peak. The carbon bearing the nitrile group (C-8) would also be influenced by the electronegativity of the nitrogen.
A predicted ¹³C NMR data table is provided below.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 35 - 45 |
| C-2 | 45 - 60 |
| C-4 | 45 - 60 |
| C-5 | 35 - 45 |
| C-6 | 25 - 35 |
| C-7 | 25 - 35 |
| C-8 | 30 - 40 |
| C≡N | 115 - 125 |
Note: This is a predicted data table based on analogous compounds. Actual chemical shifts may vary.
To unambiguously assign the proton and carbon signals and to determine the stereochemistry of the molecule, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, helping to trace the connectivity of the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For the rigid 3-azabicyclo[3.2.1]octane framework, NOESY can be used to determine the relative stereochemistry of the substituents and the conformation of the bicyclic rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂N₂), the exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula.
The predicted monoisotopic mass of the free base is 136.1055 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 137.1133. aip.org
The fragmentation pattern in the mass spectrum provides valuable structural information. For the 3-azabicyclo[3.2.1]octane core, fragmentation is likely to involve the cleavage of the bonds adjacent to the nitrogen atom and the bridgehead carbons, leading to the formation of stable iminium ions or other characteristic fragment ions. The loss of the nitrile group or related fragments could also be observed.
| Ion | Predicted m/z |
| [M]⁺ | 136.1055 |
| [M+H]⁺ | 137.1133 |
Note: The m/z values are predicted based on the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of its functional groups.
The most diagnostic feature would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The presence of this band is a strong indication of the nitrile functionality.
Other important absorptions would include:
C-H stretching: Aliphatic C-H stretching vibrations from the bicyclic framework would be observed in the 3000-2850 cm⁻¹ region.
N-H stretching: If the nitrogen at position 3 is secondary (unsubstituted), a characteristic N-H stretching band would be expected in the region of 3500-3300 cm⁻¹. This band would be absent in N-substituted derivatives.
C-N stretching: The C-N stretching vibrations of the amine would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2260 - 2240 |
| C-H (Aliphatic) | 3000 - 2850 |
| N-H (Secondary Amine) | 3500 - 3300 |
| C-N (Amine) | 1250 - 1020 |
Computational and Theoretical Investigations of 3 Azabicyclo 3.2.1 Octane 8 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular properties from first principles. nrel.gov Methods like Density Functional Theory (DFT) and ab initio calculations have been widely applied to the broader family of azabicyclo[3.2.1]octanes to investigate molecular structure, stability, and electronic characteristics. rroij.comrroij.com These calculations are crucial for predicting the behavior of these molecules in chemical reactions and biological systems.
Density Functional Theory (DFT) has become a primary computational method for examining the three-dimensional structure and electronic properties of bicyclic systems. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or def2-TZVP, are employed to obtain optimized molecular geometries and to analyze electronic features. nrel.govrroij.com
Electronic structure analyses, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability. Furthermore, calculations of Mulliken charges can help identify electrophilic and nucleophilic sites within the molecule. nrel.govrroij.com
| Parameter | Calculated Value (Exemplary) | Description |
| Geometric Parameters | ||
| C-C Bond Length | 1.54 - 1.56 Å | Typical single bond lengths within the bicyclic frame. rroij.com |
| C-N Bond Length | ~1.47 Å | Standard amine C-N bond length. |
| C-C≡N Bond Angle | ~178° | Nearly linear geometry of the cyano group. |
| Electronic Properties | ||
| HOMO Energy | -7.0 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 6.5 eV | Indicator of chemical stability and reactivity. |
| Mulliken Charge on N | -0.6 e | Indicates the partial negative charge on the nitrogen atom. |
Note: The values in this table are representative examples based on DFT calculations for related bicyclic structures and are intended for illustrative purposes.
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are particularly useful for detailed conformational analysis. For derivatives of 3-azabicyclo[3.2.1]octane, these calculations help to determine the relative energies of different conformers and the energy barriers between them.
| Conformer | Method | Relative Energy (kcal/mol) | Population (%) |
| Chair-Envelope (Exo-CN) | B3LYP/6-311G | 0.00 | 85 |
| Chair-Envelope (Endo-CN) | B3LYP/6-311G | 1.25 | 15 |
| Boat-Envelope (Exo-CN) | B3LYP/6-311G** | 4.50 | <1 |
Note: This table presents hypothetical data for illustrative purposes, based on conformational analysis principles for the azabicyclo[3.2.1]octane scaffold. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov By simulating the atomic motions according to classical mechanics, MD can explore the conformational landscape of a molecule, revealing accessible conformations, the pathways of transition between them, and their relative populations. nih.govmdpi.com
For a molecule like 3-azabicyclo[3.2.1]octane-8-carbonitrile, MD simulations can map the free energy landscape associated with key dihedral angles, such as those defining the puckering of the piperidine (B6355638) and cycloheptane (B1346806) rings. Enhanced sampling techniques, such as metadynamics, can be used to overcome energy barriers and explore the conformational space more efficiently. chemrxiv.org These simulations are invaluable for understanding how the molecule's flexibility or rigidity might influence its interactions with other molecules, such as biological receptors or catalysts. nih.gov Although specific MD studies on this nitrile derivative are scarce, the methodology has been extensively applied to understand the dynamics of other complex biomolecules and organic systems. nih.govarxiv.org
Mechanistic Studies of Reactions Involving the Azabicyclo[3.2.1]octane-8-carbonitrile Scaffold
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. nrel.gov For reactions that form or modify the azabicyclo[3.2.1]octane core, theoretical studies can map out reaction pathways, identify intermediates, and characterize transition states. researchgate.netacs.org
DFT calculations are frequently used to trace the potential energy surface of a reaction, thereby elucidating the most likely pathway from reactants to products. nrel.gov One of the key synthetic routes to the related 8-azabicyclo[3.2.1]octane skeleton involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkenes. researchgate.net Theoretical studies of this reaction have shown that it can proceed through different stereo- and regio-chemical pathways. DFT calculations help to determine the relative energies of these pathways, explaining the experimentally observed product distribution. researchgate.net
Another computationally studied process is the rearrangement of bicyclic systems. For example, the conversion of a 3,8-diazabicyclo[3.2.1]octane into a 2,5-diazabicyclo[2.2.2]octane has been assessed using DFT to determine the feasibility of the proposed mechanism. acs.org Such studies are crucial for understanding and predicting the outcomes of complex chemical transformations involving these scaffolds.
The characterization of transition states (TS) is a critical component of mechanistic studies. nrel.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.
In the context of the 1,3-dipolar cycloaddition reactions to form the azabicyclo[3.2.1]octane ring, DFT calculations are used to locate the transition state structures for each possible pathway (e.g., endo vs. exo attack). researchgate.net Analysis of these TS structures often reveals that the reactions are highly asynchronous, meaning that the new chemical bonds are not formed simultaneously. researchgate.net By comparing the calculated activation energies (ΔG‡) for competing pathways, chemists can predict the major product of the reaction. For instance, in the cycloaddition of 1-methylpyridinium-3-olate with methyl acrylate, computational analysis correctly predicts the preferential formation of the 6-substituted 8-azabicyclo[3.2.1]oct-3-en-2-one product. researchgate.net
| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
| Cycloaddition (Exo) | TS-exo | 15.2 | Minor Product |
| Cycloaddition (Endo) | TS-endo | 13.5 | Major Product |
| Ring Rearrangement | TS-rearrange | 25.8 | High barrier, slow reaction |
Note: The data presented are hypothetical and serve to illustrate how transition state energies are used to predict reaction outcomes, based on principles from studies on related systems. researchgate.netacs.org
Advanced Transformations and Chemical Reactivity of the 8 Carbonitrile Group Within the Azabicyclic Scaffold
Nucleophilic Additions to the Nitrile Functionality
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, a fundamental reactivity pattern that enables its conversion into amines, imines, ketones, and aldehydes. These transformations are crucial for elaborating the molecular structure and introducing new pharmacophores.
The reduction of the nitrile group to a primary amine is a key transformation, providing a nucleophilic aminomethyl group at the 8-position. This can be achieved through various methods, including catalytic hydrogenation or the use of metal hydride reagents. For instance, reduction of a nitrile on an 8-azabicyclo[3.2.1]octane scaffold with lithium aluminum hydride (LiAlH4) can yield the corresponding primary amine. uni-regensburg.de However, this powerful reducing agent can sometimes lead to side reactions and low yields due to its high reactivity. uni-regensburg.de Catalytic hydrogenation over palladium on carbon (Pd/C) is another method, though it can sometimes result in mixtures of primary, secondary, and tertiary amines. uni-regensburg.de
The reaction of the nitrile with organometallic reagents, such as Grignard reagents, can lead to the formation of imines after an initial nucleophilic addition. These imine intermediates are often not isolated and can be directly hydrolyzed to ketones or reduced to secondary amines.
Table 1: Selected Conditions for Amine Formation from 3-Azabicyclo[3.2.1]octane-8-carbonitrile
| Reagent | Product Type | Observations |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Can induce side reactions due to strong reducing properties. uni-regensburg.de |
| Catalytic Hydrogenation (Pd/C, H₂) | Primary/Secondary/Tertiary Amine Mixture | Partial hydrogenation can lead to mixtures of products. uni-regensburg.de |
This table is generated based on data for analogous 8-azabicyclo[3.2.1]octane systems. Specific outcomes for the 3-azabicyclo[3.2.1]octane title compound may vary.
The conversion of the nitrile group into a carbonyl functionality represents a significant synthetic switch from a linear nitrogen-containing group to a planar, oxygen-containing one. Aldehydes can be synthesized via controlled reduction using reagents like diisobutylaluminium hydride (DIBAL-H), which halts the reaction at the aldehyde stage after hydrolysis of the intermediate imine. libretexts.org
Ketones are accessible through the reaction of the nitrile with Grignard or organolithium reagents. libretexts.org This two-step process involves the initial formation of an imine salt, which is subsequently hydrolyzed under aqueous acidic conditions to furnish the desired ketone. This method allows for the introduction of a wide variety of alkyl, aryl, or heteroaryl groups, depending on the organometallic reagent used.
Hydrolytic Transformations to Carboxylic Acids and Amides
The nitrile group can be fully or partially hydrolyzed under either acidic or basic conditions to yield carboxylic acids or amides, respectively. chemistrysteps.comlibretexts.org
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric or sulfuric acid, which proceeds through an amide intermediate to furnish the corresponding carboxylic acid, 3-azabicyclo[3.2.1]octane-8-carboxylic acid. libretexts.org
Base-catalyzed hydrolysis, using a reagent such as sodium hydroxide, initially produces a carboxylate salt. libretexts.org Subsequent acidification is required to protonate the salt and isolate the free carboxylic acid. libretexts.org By carefully controlling the reaction conditions, it is possible to stop the hydrolysis at the intermediate stage, isolating the 3-azabicyclo[3.2.1]octane-8-carboxamide. This partial hydrolysis provides another valuable synthetic intermediate.
Table 2: Hydrolysis Reactions of the Nitrile Group
| Conditions | Intermediate Product | Final Product |
| H₃O⁺, Heat | 3-Azabicyclo[3.2.1]octane-8-carboxamide | 3-Azabicyclo[3.2.1]octane-8-carboxylic acid |
| 1. OH⁻, Heat2. H₃O⁺ | 3-Azabicyclo[3.2.1]octane-8-carboxamide | 3-Azabicyclo[3.2.1]octane-8-carboxylic acid |
This table outlines the general mechanism of nitrile hydrolysis. chemistrysteps.comlibretexts.org
Cycloaddition Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, converts the nitrile group into a 5-substituted-1H-tetrazole ring. This transformation is significant in medicinal chemistry as the tetrazole ring is a well-established bioisostere for a carboxylic acid group.
Furthermore, nitriles can act as dienophiles in Diels-Alder reactions, although this is less common and typically requires highly activated systems. The 3-azabicyclo[3.2.1]octane scaffold could influence the reactivity of the nitrile group in such cycloadditions. acs.org The use of 3-oxidopyraziniums as 1,3-dipoles in reactions with various dipolarophiles can lead to the formation of diazabicyclo[3.2.1]octane systems. acs.org
Strategic Reductions and Oxidations of the Nitrile Moiety
Beyond the complete reduction to a primary amine, strategic reductions can provide access to other functionalities. As mentioned, partial reduction with reagents like DIBAL-H yields aldehydes. libretexts.org The choice of reducing agent and reaction conditions is critical to selectively target the desired oxidation state. uni-regensburg.de For example, while LiAlH4 is a powerful reducing agent, its use can be complicated by side reactions. uni-regensburg.de
The oxidation of the nitrile group itself is not a common transformation in synthetic organic chemistry. However, the functional group can be a stable anchor point while other parts of the azabicyclic system are oxidized.
C-C and C-N Bond Functionalizations within the Bicyclic System
While the nitrile group is present, the 3-azabicyclo[3.2.1]octane scaffold itself can undergo functionalization. The secondary amine at the 3-position is a key site for modification. N-alkylation or N-arylation can be readily achieved under standard conditions. nih.gov For instance, reactions with alkyl halides or reductive amination procedures can introduce a variety of substituents on the nitrogen atom. The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds, allowing for the introduction of aryl or heteroaryl groups.
Functionalization of the C-H bonds of the bicyclic framework is more challenging but offers a direct route to substituted analogs. chinesechemsoc.org Modern methods involving transition-metal catalysis, such as those using palladium or iron, can enable the activation of C(sp³)–H bonds for subsequent C-C or C-heteroatom bond formation. rsc.orguni-muenchen.de These advanced strategies allow for late-stage modification of the core structure, which is highly valuable in the context of medicinal chemistry and drug discovery programs. nih.govacs.org
Role of 3 Azabicyclo 3.2.1 Octane 8 Carbonitrile in Advanced Organic Synthesis
Applications as Chiral Building Blocks in Asymmetric Synthesis
The inherent chirality of the 3-azabicyclo[3.2.1]octane skeleton makes its derivatives highly valuable as chiral building blocks for asymmetric synthesis. tcichemicals.com The synthesis of enantiomerically pure compounds is crucial in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities. tcichemicals.com The 3-azabicyclo[3.2.1]octane scaffold serves as a constrained proline analogue, and its derivatives are key precursors for medicinally important alkaloids. semanticscholar.orgderpharmachemica.com
Methods to obtain enantiopure azabicyclic scaffolds often rely on the chiral pool approach, starting from readily available chiral materials, or through asymmetric synthesis and resolution techniques. tcichemicals.comiranchembook.ir For instance, enantiopure 3-azabicyclo[3.2.1]octane β-amino esters have been successfully prepared through lipase-catalyzed enantioselective ring opening of a racemic β-lactam intermediate. semanticscholar.org This enzymatic resolution provides access to a specific enantiomer, which can then be used in further synthetic steps.
Another approach involves using chiral auxiliaries to guide the stereochemical outcome of reactions. While direct asymmetric synthesis examples for 3-azabicyclo[3.2.1]octane-8-carbonitrile are not extensively detailed, the principles are well-established for the parent scaffold. For example, the synthesis of enantiopure stereoisomers of related compounds like 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid has been achieved on a gram scale using the chiral amine (R)-1-phenylethylamine as an auxiliary. These methodologies establish the feasibility of producing the 3-azabicyclo[3.2.1]octane core in an enantiomerically pure form, which is essential for its application as a chiral building block.
Table 1: Strategies for Asymmetric Synthesis of Azabicyclo[3.2.1]octane Scaffolds
| Method | Description | Example Compound/Scaffold |
| Enzymatic Resolution | Use of an enzyme (e.g., lipase) to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | 3-Azabicyclo[3.2.1]octane β-amino ester semanticscholar.org |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. | 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid |
| Chiral Pool Synthesis | Synthesis starts from an inexpensive and enantiomerically pure natural product, such as an amino acid or sugar. | General approach for many chiral molecules tcichemicals.comiranchembook.ir |
Utility as Key Synthetic Intermediates in Complex Molecule Construction
The 3-azabicyclo[3.2.1]octane ring system is a central structural element in numerous neuroactive compounds and serves as a key precursor for a variety of medicinally valuable alkaloids. derpharmachemica.com This makes its derivatives, including the 8-carbonitrile, highly important intermediates in the construction of complex and biologically active molecules. The rigid bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, which is a desirable feature in drug design.
The related 8-azabicyclo[3.2.1]octane (tropane) skeleton is the core of a large family of natural products with significant biological activities, including atropine (B194438) and cocaine. researchgate.net The synthesis of these complex molecules has been a major focus of organic chemistry, underscoring the importance of the bicyclic scaffold as a synthetic intermediate. researchgate.netrsc.org
In medicinal chemistry, derivatives of the azabicyclo[3.2.1]octane scaffold have been developed as potent therapeutic agents. For example, heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds have been patented as mu opioid receptor antagonists. google.com The synthesis described in the patent involves the reaction of a protected 8-azabicyclo[3.2.1]octanone intermediate, highlighting the role of this core structure in building more complex pharmaceutical agents. google.com The 8-carbonitrile functional group on the 3-azabicyclo[3.2.1]octane scaffold provides a versatile handle for elaboration into other functionalities, such as amines or carboxylic acids, further enhancing its utility as a key intermediate in the synthesis of complex target molecules.
Development of Novel Reaction Methodologies Utilizing the Azabicyclic Nitrile Scaffold
The this compound scaffold is not only a building block but also a substrate for the development of novel reaction methodologies. The nitrile group is a highly versatile functional group that can participate in a wide range of chemical transformations. libretexts.org
Key reactions of the nitrile group that can be applied to this scaffold include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org This transformation would convert this compound into the corresponding 3-azabicyclo[3.2.1]octane-8-carboxylic acid, a valuable intermediate in its own right. bldpharm.com
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄). This provides a direct route to 8-(aminomethyl)-3-azabicyclo[3.2.1]octane, introducing a key basic functional group.
Organometallic Addition: Reaction with organometallic reagents, such as Grignard or organolithium reagents, followed by hydrolysis, converts the nitrile group into a ketone. libretexts.org This allows for the introduction of various carbon-based substituents at the 8-position, significantly expanding the chemical space accessible from the nitrile.
Furthermore, modern cross-coupling reactions can be applied to functionalize the bicyclic core. Methodologies like Stille and Suzuki coupling have been successfully used on related oxabicyclo[3.2.1]octane systems to synthesize 3-biaryl derivatives, demonstrating that the bicyclic scaffold is stable to these powerful C-C bond-forming conditions. nih.gov The development of such protocols specifically for the this compound scaffold would enable the synthesis of novel compounds with precisely controlled substitutions.
Table 2: Potential Transformations of the Nitrile Group in this compound
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) libretexts.org |
| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) |
| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Ketone (-C(=O)R) libretexts.org |
Scaffold Diversification for Chemical Library Generation
Scaffold diversification is a powerful strategy in modern drug discovery, where a central molecular framework is systematically decorated with a variety of functional groups to generate a chemical library. nih.gov These libraries are then screened against biological targets to identify new lead compounds. The 3-azabicyclo[3.2.1]octane scaffold is an excellent candidate for such diversity-oriented synthesis (DOS) due to its rigid structure and multiple points for functionalization.
The principles of DOS have been successfully applied to the related 6,8-dioxa-3-azabicyclo[3.2.1]octane core to generate libraries of peptidomimetics. nih.govfrontiersin.org By coupling different building blocks to the core and inducing intramolecular cyclization, a large array of diverse scaffolds can be generated. nih.gov This demonstrates the potential for using the this compound core in a similar fashion. The nitrile group itself can be converted into various other functionalities, while the secondary amine at the 3-position provides another handle for introducing diversity.
Commercial suppliers of this compound note that it can be used to produce a variety of analogues, facilitating the generation of compound libraries. enaminestore.com The practical utility of this approach is highlighted by studies where screening of compound collections led to the identification of an azabicyclo[3.2.1]octane-based lead compound, which was subsequently optimized to yield a potent inhibitor. nih.gov This process of hit-to-lead evolution relies on the ability to systematically modify the initial scaffold, underscoring the value of this compound in generating focused chemical libraries for drug discovery programs. nih.gov
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The demand for greener chemical processes in pharmaceutical manufacturing is driving research into more sustainable methods for synthesizing complex molecules like 3-azabicyclo[3.2.1]octane-8-carbonitrile.
Biocatalysis : A significant trend is the use of enzymes to perform chemical transformations under mild, environmentally benign conditions. acs.org For the nitrile group, biocatalytic methods involving nitrilases or nitrile hydratases offer a highly selective and efficient pathway for hydration and hydrolysis to produce amides and carboxylic acids, respectively. acs.org These biological transformations avoid the harsh reagents and conditions often required in traditional chemical hydrolysis. acs.org Advances in computational enzyme design are expanding the range of biocatalysts available for a wider spectrum of reactions, transforming sustainable synthesis in drug discovery. astrazeneca.com
Catalytic Innovations : Modern catalysis offers powerful tools for sustainable synthesis. astrazeneca.com Photocatalysis, which uses visible light to drive reactions at low temperatures, and electrocatalysis, which employs electricity, are emerging as efficient and sustainable alternatives to traditional thermal methods. astrazeneca.com These technologies enable new synthetic pathways and the use of safer reagents. astrazeneca.com Furthermore, developing enantioselective syntheses is crucial for producing specific stereoisomers of azabicyclic ring systems, which is a key aspect of efficiency and sustainability in creating potent bioactive molecules. nih.govnih.gov
Process Intensification : Techniques that reduce solvent use and waste are central to green chemistry. Mechanochemical reactions, such as those conducted in a ball mill, provide a solvent-free alternative to conventional solution-based chemistry. rsc.org This approach not only minimizes waste but can also enable reactions that are difficult to achieve in solution. rsc.org Another strategy is late-stage functionalization, which allows for the modification of complex molecules late in their synthesis, reducing the number of resource-intensive steps and enabling the rapid generation of molecular diversity. astrazeneca.com
Exploration of Novel Reactivity Patterns and Transformations
Research into the reactivity of the this compound scaffold aims to unlock new avenues for creating diverse and complex molecular architectures.
Nitrile Group Transformations : The nitrile functional group is a versatile handle for a wide range of chemical transformations. Beyond simple hydrolysis, it is a precursor for valuable functional groups. For example, β-hydroxy nitriles, which can be synthesized via direct vicinal cyano-hydroxylation of alkenes, are valuable intermediates that can be converted into β-hydroxy acids, γ-hydroxy amines, and lactones. chemrevlett.com The development of new methods for such transformations is an active area of research. chemrevlett.com
Advanced Cyclization and Rearrangement Strategies : The construction of polycyclic systems often requires sophisticated synthetic strategies. Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient way to build molecular complexity. tib.eu For instance, ruthenium-catalyzed sequences involving ring-closing metathesis followed by isomerization and cyclization can rapidly generate complex heterocyclic structures from simple precursors. tib.eu Similarly, strategies involving intramolecular cyclopropanation have been identified as key reactions to assemble bicyclic frameworks. acs.org Exploring such advanced transformations could lead to novel derivatives of the 3-azabicyclo[3.2.1]octane core.
Scaffold-Based Library Synthesis : The this compound scaffold is an ideal starting point for the creation of compound libraries for drug discovery. enaminestore.com Chemical suppliers note that analogues can be produced via established synthesis routes, indicating the robustness of the scaffold for further derivatization. enaminestore.com Research is focused on developing new reactions that can be reliably applied to this core structure to explore the surrounding chemical space.
Advanced Computational Approaches for Scaffold Design and Optimization
Computational chemistry is an indispensable tool for modern drug discovery, enabling the design of novel molecules and the prediction of their properties before synthesis.
Virtual Screening and Scaffold Hopping : Large chemical space databases, such as GDB4c, can be computationally enumerated to identify novel and synthetically accessible scaffolds. nih.gov This approach has successfully identified new bicyclic systems with potential neuropharmacological activity. nih.gov Structure-based virtual screening, combined with molecular dynamics (MD) simulations, allows for the identification of novel chemical scaffolds that can bind to specific biological targets. nih.gov These simulations can predict binding energies and analyze the stability of ligand-protein complexes, guiding the selection of the most promising candidates for synthesis. nih.gov
De Novo Design and Retrosynthesis : Computational tools like AiZynthfinder can predict retrosynthetic routes for novel scaffolds, assessing their synthetic feasibility early in the design process. nih.gov More advanced methods focus on the computational design of analog series-based (ASB) scaffolds, which represent a chemical core with defined points for modification. researchgate.net This allows for the systematic exploration of structure-activity relationships (SAR) and the generation of focused compound libraries. researchgate.net
Modeling Complex Reactions : The application of computational methods extends to understanding and predicting the outcomes of complex chemical reactions. For chiral molecules like the derivatives of 3-azabicyclo[3.2.1]octane, modeling catalytic reactions requires careful consideration of numerous stereoisomeric factors, including chirality at a metal center and ligand, as well as conformational flexibility in the substrate. acs.org Advanced quantum mechanical calculations, such as Density Functional Theory (DFT), are used to evaluate the potential energy surfaces of these complex systems to understand enantioselectivity and reaction mechanisms. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthesis with automation and flow chemistry is revolutionizing the way molecules are made, enabling faster, more efficient, and more reproducible production.
Continuous Flow Synthesis : Flow chemistry, where reactions are performed in continuous streams within microreactors, offers significant advantages over traditional batch processing. scribd.com These benefits include superior heat transfer, precise control over reaction times, and enhanced mixing. scribd.com This technology allows for multistep sequences to be performed in a single, unbroken process, generating complex heterocycles in minutes with high yields and without the need to isolate intermediates. scribd.com
Automated Synthesis Platforms : Automation is increasingly being used to accelerate medicinal chemistry. nih.gov Platforms have been developed that use reagent capsules or cartridges for common reactions, including heterocycle formation. researchgate.netyoutube.com These systems allow a chemist to simply input the starting material and select a pre-programmed protocol, after which the machine automatically performs the reaction and subsequent purification. youtube.com This approach enhances safety by containing all chemicals within the system and frees up researchers' time. youtube.com Other automated systems use solid-supported reagents and scavengers to facilitate reactions and workups, making the synthesis of compound arrays more efficient. nih.govresearchgate.net The development of these platforms is a key step toward implementing artificial intelligence-guided drug discovery. researchgate.net
Q & A
Q. Basic Research Focus
- Nitrile Position : The 8-carbonitrile group enhances hydrogen-bonding potential with biological targets, as seen in its role as a monoamine reuptake inhibitor .
- Stereochemistry : The exo vs. endo configuration of the bicyclic system affects binding affinity. For example, exo-configured derivatives show higher selectivity for serotonin transporters .
Advanced Research Focus
Comparative studies with 3-azabicyclo[3.2.1]octan-8-yl derivatives used in GPR119 receptor modulation reveal that substituting the nitrile with a carboxyl group reduces metabolic stability but improves aqueous solubility . Methodologically, molecular docking and MD simulations are critical for predicting interactions with neurological targets like gamma-secretase (implicated in Alzheimer’s disease) .
What analytical techniques are optimal for resolving stereochemical and regiochemical ambiguities in this compound?
Q. Basic Research Focus
Q. Advanced Research Focus
- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies.
- Chiral HPLC : Essential for separating enantiomers during asymmetric synthesis, particularly when using chiral auxiliaries or catalysts .
How can researchers address contradictions in reported biological activity data for this compound?
Q. Basic Research Focus
Q. Advanced Research Focus
- Meta-Analysis : Cross-referencing data from PubChem, NIH/NIST spectral libraries, and peer-reviewed studies to validate claims .
- Orthogonal Assays : Combining in vitro binding assays with ex vivo neurotransmitter release measurements to confirm target engagement .
What are the methodological best practices for scaling up synthesis while maintaining stereochemical integrity?
Q. Basic Research Focus
Q. Advanced Research Focus
- Process Analytical Technology (PAT) : Real-time monitoring using FTIR or Raman spectroscopy ensures reaction consistency at scale .
- Quality Control : Enforcing strict in-process specifications (e.g., <0.1% acetonitrile content) prevents impurities during hydrogenolysis .
How does this compound compare to analogous bicyclic compounds in drug discovery?
Q. Basic Research Focus
- Tropane Alkaloids : Unlike cocaine analogs, this compound’s nitrile group reduces CNS toxicity while retaining affinity for monoamine transporters .
- 8-Oxa/Thia Analogues : Replacement of nitrogen with oxygen/sulfur alters ring strain and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
